molecular formula C9H11FN2O2 B13123982 2-(2-Fluoro-5-methoxyphenyl)acetohydrazide

2-(2-Fluoro-5-methoxyphenyl)acetohydrazide

Cat. No.: B13123982
M. Wt: 198.19 g/mol
InChI Key: MTEXLPBVCWGWEP-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxyphenyl)acetohydrazide is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetohydrazide typically involves the reaction of 2-(2-Fluoro-5-methoxyphenyl)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The acetohydrazide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 2-(5-Fluoro-2-methoxyphenyl)acetic acid
  • 2-Fluoro-5-methoxybenzaldehyde

Uniqueness

2-(2-Fluoro-5-methoxyphenyl)acetohydrazide is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The acetohydrazide moiety further adds to its versatility, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)acetohydrazide

InChI

InChI=1S/C9H11FN2O2/c1-14-7-2-3-8(10)6(4-7)5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13)

InChI Key

MTEXLPBVCWGWEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)CC(=O)NN

Origin of Product

United States

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